4-Benzhydryl-piperazine-1-carboxylic acid tert-butyl ester
Overview
Description
4-Benzhydryl-piperazine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C22H28N2O2 and its molecular weight is 352.5 g/mol. The purity is usually 95%.
The exact mass of the compound tert-butyl 4-(diphenylmethyl)-1-piperazinecarboxylate is 352.215078140 g/mol and the complexity rating of the compound is 422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis of tert-butyl 4-(diphenylmethyl)-1-piperazinecarboxylate derivatives involves condensation reactions, nucleophilic substitution, and reduction processes to produce compounds with specific structural and functional properties. For example, Sanjeevarayappa et al. (2015) synthesized a derivative using a condensation reaction, characterized by LCMS, NMR, IR, and CHN elemental analysis, and confirmed its structure through single crystal XRD data (Sanjeevarayappa et al., 2015). Similarly, Kulkarni et al. (2016) synthesized and characterized two derivatives, exploring their molecular structure through X-ray diffraction analysis (Kulkarni et al., 2016).
Molecular Structure Analysis
The molecular structure and conformation of these compounds have been elucidated using X-ray crystallography and density functional theory (DFT) calculations, revealing their crystalline forms and providing insights into their stability and molecular conformations. For instance, Yang et al. (2021) conducted a detailed crystallographic and conformational analysis of a tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate derivative, further investigating its molecular electrostatic potential and frontier molecular orbitals using DFT (Yang et al., 2021).
Biological Evaluation
Some derivatives have been evaluated for their biological activities, including antibacterial, anthelmintic, and anticorrosive properties. For example, the compound synthesized by Sanjeevarayappa et al. exhibited moderate anthelmintic activity (Sanjeevarayappa et al., 2015). Praveen et al. (2021) studied the anticorrosive behavior of a novel derivative for carbon steel in a corrosive medium, demonstrating its effectiveness as a corrosion inhibitor (Praveen et al., 2021).
Applications in Pharmacological Research
Certain tert-butyl 4-(diphenylmethyl)-1-piperazinecarboxylate derivatives serve as intermediates in the synthesis of biologically active compounds. For instance, Liu Ya-hu (2010) synthesized a derivative as an intermediate for the synthesis of biologically active benzimidazole compounds, highlighting the utility of these compounds in medicinal chemistry (Liu Ya-hu, 2010).
Properties
IUPAC Name |
tert-butyl 4-benzhydrylpiperazine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-22(2,3)26-21(25)24-16-14-23(15-17-24)20(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20H,14-17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSBVGHAERGMNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.